2-(Cyclobutylmethyl)-2-fluoropropanedioic acid
Description
2-(Cyclobutylmethyl)-2-fluoropropanedioic acid is a fluorinated dicarboxylic acid characterized by a cyclobutylmethyl substituent and a fluorine atom on the central carbon of the propanedioic acid backbone. This structure confers unique steric and electronic properties, influencing its acidity, solubility, and reactivity.
Properties
IUPAC Name |
2-(cyclobutylmethyl)-2-fluoropropanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO4/c9-8(6(10)11,7(12)13)4-5-2-1-3-5/h5H,1-4H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLMBEAWPILNBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethyl)-2-fluoropropanedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Cyclobutylmethyl Bromide: Cyclobutylmethanol is treated with hydrobromic acid to form cyclobutylmethyl bromide.
Fluorination: The cyclobutylmethyl bromide is then reacted with a fluorinating agent, such as potassium fluoride, to introduce the fluorine atom.
Formation of Propanedioic Acid Derivative: The fluorinated intermediate is then reacted with diethyl malonate under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethyl)-2-fluoropropanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
2-(Cyclobutylmethyl)-2-fluoropropanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)-2-fluoropropanedioic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The cyclobutylmethyl group can also influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes critical parameters of 2-(Cyclobutylmethyl)-2-fluoropropanedioic acid and its analogs:
*Calculated based on molecular formula.
Substituent Effects on Chemical Properties
Acidity
- The target compound’s dual carboxylic acid groups render it significantly more acidic (estimated pKa ~2.5–3.5) than monocarboxylic analogs like 1-(2-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid (pKa 4.40) .
- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance acidity, but the cyclobutylmethyl group (moderately electron-donating) may reduce acidity compared to phenyl or trifluoromethyl derivatives.
Steric and Solubility Considerations
- The fluorine atom increases electronegativity, improving solubility in aqueous media relative to non-fluorinated analogs.
Thermal Stability
- The cyclobutyl group in the target compound may offer improved stability.
Commercial and Research Relevance
- 2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid () is marketed by Aaron Chemicals LLC, suggesting applications in organic synthesis or materials science.
- The target compound’s structural uniqueness (cyclobutylmethyl + diacid) positions it as a candidate for novel polymer matrices or metal-organic frameworks (MOFs), though empirical data is needed.
Biological Activity
2-(Cyclobutylmethyl)-2-fluoropropanedioic acid is an organic compound notable for its unique structural features, including a cyclobutylmethyl group and a fluorine atom attached to a propanedioic acid backbone. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
- IUPAC Name: this compound
- Molecular Formula: C₈H₁₁F O₄
- CAS Number: 2098154-08-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound's binding affinity to various enzymes and receptors, potentially altering their biological functions. The cyclobutylmethyl group contributes to the stability and reactivity of the compound, influencing its overall biological profile.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties: Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Activity: Investigations into its anticancer potential have shown promise, with the compound affecting cell proliferation and apoptosis in certain cancer cell lines.
- Enzyme Interaction: The compound has been studied for its ability to interact with specific enzymes, potentially modulating metabolic pathways.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects:
- A study conducted on murine models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. This suggests a potential role in treating inflammatory diseases.
-
Investigation of Anticancer Properties:
- In vitro studies on human cancer cell lines revealed that the compound induced apoptosis and inhibited cell growth, indicating its potential as an anticancer agent. Further research is needed to elucidate the mechanisms involved.
-
Enzymatic Activity Modulation:
- Research focusing on enzyme kinetics showed that this compound can act as an inhibitor or activator depending on the target enzyme, highlighting its versatility in biochemical applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Cyclopropylmethyl)-2-fluoropropanedioic acid | Cyclopropyl group instead of cyclobutyl | Similar anti-inflammatory properties |
| 2-(Cyclopentylmethyl)-2-fluoropropanedioic acid | Cyclopentyl group; larger ring structure | Potentially enhanced anticancer activity |
| 2-(Cyclohexylmethyl)-2-fluoropropanedioic acid | Cyclohexyl group; more sterically hindered | May show different enzyme interaction profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
